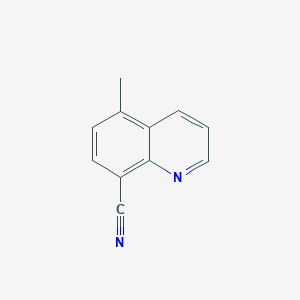
5-Methylquinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Méthylquinoléine-8-carbonitrile est un composé organique aromatique hétérocyclique. Il s'agit d'un dérivé de la quinoléine, qui est un composé bicyclique contenant de l'azote. La présence d'un groupe méthyle en position 5 et d'un groupe cyano en position 8 de la structure cyclique de la quinoléine rend ce composé unique. Les dérivés de la quinoléine sont connus pour leur large gamme d'applications en chimie médicinale, en chimie organique synthétique et en chimie industrielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Méthylquinoléine-8-carbonitrile peut être réalisée par différentes méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction de la 5-méthyl-2-nitroaniline avec le cyanoacétate d'éthyle en présence d'une base, suivie d'une cyclisation et d'une déshydratation, peut conduire au 5-Méthylquinoléine-8-carbonitrile .
Méthodes de production industrielle
Les méthodes de production industrielle des dérivés de la quinoléine impliquent souvent l'utilisation de catalyseurs et des conditions de réaction optimisées pour obtenir des rendements et une pureté élevés. Des techniques telles que la synthèse assistée par micro-ondes, les réactions sans solvant et l'utilisation de catalyseurs recyclables ont été explorées pour rendre le processus plus efficace et plus respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Méthylquinoléine-8-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.
Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle de la quinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont couramment utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : N-oxydes de quinoléine.
Réduction : 5-Méthylquinoléine-8-amine.
Substitution : Divers dérivés de la quinoléine substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le 5-Méthylquinoléine-8-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de brique élémentaire pour la synthèse de molécules organiques plus complexes.
Médecine : Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 5-Méthylquinoléine-8-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, les dérivés de la quinoléine sont connus pour inhiber des enzymes telles que la gyrase de l'ADN et la topoisomérase, qui sont essentielles à la réplication de l'ADN et à la division cellulaire. Cette inhibition peut entraîner une perturbation des processus cellulaires et, finalement, la mort cellulaire .
Applications De Recherche Scientifique
5-Methylquinoline-8-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylquinoline-8-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent sans les substituants méthyle et cyano.
8-Méthylquinoléine : Il manque le groupe cyano en position 8.
5-Cyanoquinoléine : Il manque le groupe méthyle en position 5.
Unicité
Le 5-Méthylquinoléine-8-carbonitrile est unique en raison de la présence des groupes méthyle et cyano, qui peuvent influencer sa réactivité chimique et son activité biologique. La combinaison de ces substituants peut améliorer son potentiel comme intermédiaire polyvalent en synthèse organique et son efficacité dans les applications biologiques .
Propriétés
Formule moléculaire |
C11H8N2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-methylquinoline-8-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-4-5-9(7-12)11-10(8)3-2-6-13-11/h2-6H,1H3 |
Clé InChI |
ZPXAUQYSMIGJOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=NC2=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


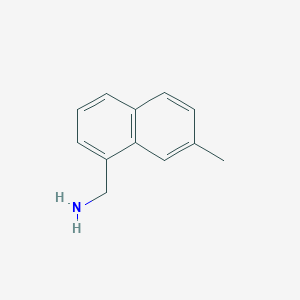
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)

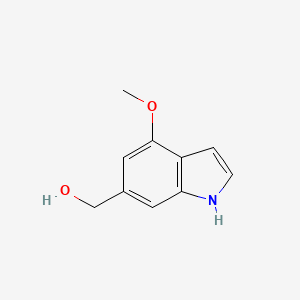

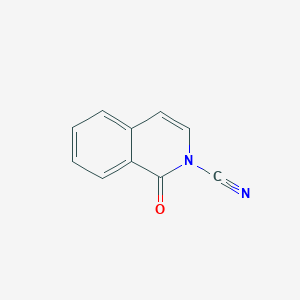
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)

![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)
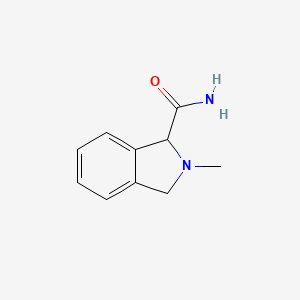
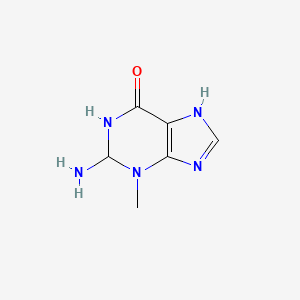
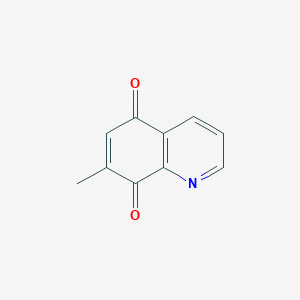

![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)
